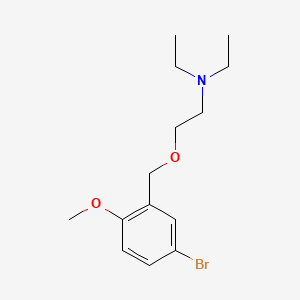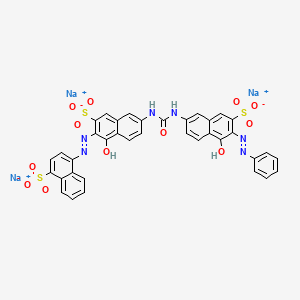
Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-N,N-dimethyl-2-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-N,N-dimethyl-2-(2-pyridinyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The unique structure of imidazo[1,2-a]pyridine derivatives makes them valuable scaffolds in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-N,N-dimethyl-2-(2-pyridinyl)- can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization reactions . The reaction conditions typically involve the use of catalysts such as iron or iodine, and solvents like dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can help in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-N,N-dimethyl-2-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals or metal-free oxidants.
Reduction: Typically involves the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Commonly occurs at the nitrogen or carbon atoms in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Iron(III) chloride (FeCl3) or iodine (I2) as catalysts.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit enhanced pharmacological properties .
Scientific Research Applications
Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-N,N-dimethyl-2-(2-pyridinyl)- has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-N,N-dimethyl-2-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biological processes in pathogens or cancer cells . The exact molecular targets and pathways may vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Alpidem: 6-Chloro-2-(4-chlorophenyl)-N,N-dipropylimidazo(1,2-a)pyridine-3-acetamide.
Zolpidem: A well-known hypnotic agent with a similar imidazo[1,2-a]pyridine structure.
Uniqueness
Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-N,N-dimethyl-2-(2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to target multiple biological pathways makes it a versatile compound in medicinal chemistry .
Properties
CAS No. |
88570-92-7 |
|---|---|
Molecular Formula |
C16H15ClN4O |
Molecular Weight |
314.77 g/mol |
IUPAC Name |
2-(6-chloro-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C16H15ClN4O/c1-20(2)15(22)9-13-16(12-5-3-4-8-18-12)19-14-7-6-11(17)10-21(13)14/h3-8,10H,9H2,1-2H3 |
InChI Key |
ZDXXQYUWGISKLA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















